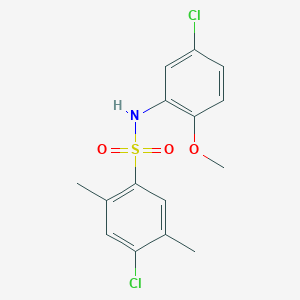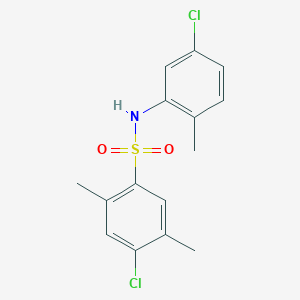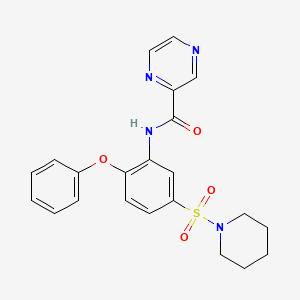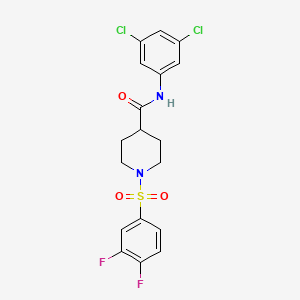
1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide, also known as FSPTP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide is complex and involves the inhibition of multiple signaling pathways. In neuroscience, 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels by binding to specific sites on the channel protein. This binding reduces the influx of sodium ions into the neuron, leading to a reduction in neuronal excitability.
In cancer research, 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of specific signaling pathways involved in cell division and survival. This inhibition can lead to a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce neuronal excitability, leading to a reduction in the frequency and severity of seizures. In cancer research, 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, leading to a reduction in tumor size and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide in lab experiments is its specificity for certain signaling pathways and ion channels. This specificity allows researchers to target specific cells or tissues without affecting other cells or tissues in the body. However, one of the limitations of using 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide, including its potential applications in the treatment of neurological disorders, cancer, and other diseases. One potential direction is the development of new drugs that target specific signaling pathways and ion channels involved in disease progression. Another potential direction is the use of 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide in combination with other drugs to enhance their efficacy and reduce side effects. Overall, the potential applications of 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide in various fields highlight its importance as a valuable tool for scientific research.
Méthodes De Synthèse
1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-methoxyaniline, followed by the addition of piperidine-4-carboxylic acid and subsequent purification steps. The synthesis of 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This inhibition can lead to a reduction in neuronal excitability and has potential applications in the treatment of neurological disorders such as epilepsy.
In cancer research, 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell division and survival. This has potential applications in the development of new cancer treatments that are more effective and less toxic than current therapies.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-16-6-4-5-15(13-16)21-19(23)14-9-11-22(12-10-14)27(24,25)18-8-3-2-7-17(18)20/h2-8,13-14H,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJPZNROODJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)

![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)


![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)
![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)

![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)